1-(Methylsulfanyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfanyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methylsulfanyl group attached to the anthracene core at the 1-position and two ketone groups at the 9 and 10 positions. Anthracene derivatives, including this compound, are known for their photophysical properties and are widely used in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-(Methylsulfanyl)anthracene-9,10-dione typically involves the introduction of a methylsulfanyl group to the anthracene-9,10-dione core. One common method is the nucleophilic substitution reaction where a suitable methylsulfanyl donor reacts with anthracene-9,10-dione under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
1-(Methylsulfanyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfanyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Wirkmechanismus
The mechanism of action of 1-(Methylsulfanyl)anthracene-9,10-dione involves its interaction with molecular targets through its aromatic and functional groups. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. The pathways involved include the generation of reactive oxygen species and the inhibition of key enzymes .
Vergleich Mit ähnlichen Verbindungen
1-(Methylsulfanyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
Anthracene-9,10-dione: Lacks the methylsulfanyl group, resulting in different chemical reactivity and applications.
1-Hydroxy-4-(methylsulfanyl)anthracene-9,10-dione:
9,10-Diphenylanthracene: Substituted with phenyl groups, commonly used in photophysical studies and organic electronics
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
2687-50-5 |
---|---|
Molekularformel |
C15H10O2S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
1-methylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O2S/c1-18-12-8-4-7-11-13(12)15(17)10-6-3-2-5-9(10)14(11)16/h2-8H,1H3 |
InChI-Schlüssel |
MPXDSWWJTXQWBX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.